Home > Products > Screening Compounds P116892 > 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione - 847408-90-6

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-2834038
CAS Number: 847408-90-6
Molecular Formula: C25H27ClN6O2
Molecular Weight: 478.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin

  • Compound Description: Linagliptin, also known as (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. [, , ] It works by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which help regulate blood sugar levels. [, ]

BI 1356

  • Compound Description: BI 1356, also known as (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a novel, potent, and long-acting DPP-4 inhibitor under clinical development for the treatment of type 2 diabetes. [, ] It demonstrates superior potency and longer duration of action compared to other DPP-4 inhibitors. [] BI 1356 lowers HbA1c and increases basal levels of active GLP-1 in the systemic circulation, suggesting potential benefits for pancreatic α- and β-cells. [, ]

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

  • Compound Description: CD1790 is a major metabolite of linagliptin in humans, formed via a two-step mechanism involving CYP3A4-dependent oxidation and subsequent stereoselective reduction. [] While it is a metabolite, its activity against DPP-4 is not specified in the provided abstract.

7-But-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

  • Compound Description: CD10604 is a ketone intermediate formed during the metabolism of linagliptin to CD1790. [] Its formation is CYP3A4-dependent and represents the rate-limiting step in the metabolic pathway. [] No information regarding its DPP-4 inhibitory activity is available in the provided abstract.

8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

  • Compound Description: This compound serves as a key intermediate in the synthesis of linagliptin. [] Its preparation involves a one-pot process using 8-bromo-3-methyl-xanthine and 1-bromo-2-butyne, followed by reaction with 2-chloro-4-methyl-quinazoline. [] This intermediate is then reacted with (R)-3-aminopiperidine dihydrochloride to yield linagliptin. []

1-Ethyl-3,7-dihydro-8-[(1R, 2R)-(hydroxycyclopentyl)amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl) methyl]-1H-purine-2,6-dione

  • Compound Description: This compound is a xanthine phosphodiesterase V inhibitor, existing in two polymorphic forms. [] Polymorphisms refer to the ability of a solid material to exist in more than one crystal form, which can influence its physical properties and performance. []

7. 8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione* Compound Description: This compound is described as Linagliptin in the provided abstract. [] * Relevance: This compound is structurally identical to Linagliptin. Both compounds share the core structure of 3,7-dihydro-1H-purine-2,6-dione with the target compound.

8. 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione* Compound Description: This compound is a key intermediate for synthesizing a new series of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives as potential antiasthmatic agents. []* Relevance: This compound shares the core structure of 3,7-dihydro-1H-purine-2,6-dione with the target compound. The target compound also contains a piperazine group.

Overview

The compound 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that belongs to the class of purine derivatives. This compound exhibits potential pharmacological activity, particularly in the modulation of biological pathways such as the Wnt signaling pathway, which is crucial in various cellular processes including cell proliferation and differentiation.

Source

This compound has been referenced in patent literature, particularly concerning its application as a modulator of biological pathways. The structural formula and its variations are often detailed in patent documents, which provide insights into its synthesis and potential applications in medicinal chemistry .

Classification

The compound can be classified under purine derivatives due to its structural resemblance to purine, a fundamental component of nucleic acids. Additionally, it may also be categorized under psychoactive compounds due to the presence of piperazine moieties, which are known for their activity in the central nervous system.

Synthesis Analysis

Methods

The synthesis of 8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The general approach includes:

  1. Formation of the Purine Core: The initial step often involves the construction of the purine skeleton through cyclization reactions involving appropriate precursors.
  2. Piperazine Attachment: The introduction of the piperazine ring is achieved through nucleophilic substitution reactions where a suitable piperazine derivative reacts with an activated halide.
  3. Chlorophenyl Substitution: The chlorophenyl group is introduced via electrophilic aromatic substitution or similar methods that allow for functionalization at specific positions on the aromatic ring.
  4. Final Modifications: Additional modifications may include methylation and ethyl side-chain additions to achieve the final desired structure.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of this compound features a purine core with various substituents:

  • Purine Base: Central to its structure is a dihydropurine framework.
  • Substituents: The molecule includes a 3-methyl group, a 2-phenylethyl side chain, and a piperazinyl group attached via a methylene bridge.

Data

The molecular formula is C19H24ClN5O2C_{19}H_{24}ClN_5O_2, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound's molecular weight is approximately 388.88 g/mol.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for purines and substituted aromatic systems:

  1. Nucleophilic Substitution: The piperazine moiety can undergo further functionalization through nucleophilic attack on electrophiles.
  2. Electrophilic Aromatic Substitution: Chlorophenyl groups can be further modified through electrophilic aromatic substitution reactions.
  3. Hydrolysis and Oxidation: The presence of carbonyl groups allows for potential hydrolysis or oxidation reactions under acidic or basic conditions.

Technical Details

Reactions are typically conducted under controlled conditions to avoid degradation of sensitive functional groups. Analytical methods such as High-Performance Liquid Chromatography (HPLC) may be used to monitor reaction progress.

Mechanism of Action

Process

The mechanism of action for this compound involves modulation of specific biological pathways:

  1. Wnt Pathway Modulation: It acts as an inhibitor or activator within the Wnt signaling pathway, affecting gene expression related to cell growth and differentiation.
  2. CNS Activity: Due to its piperazine component, it may interact with neurotransmitter receptors, influencing neurological functions.

Data

Studies suggest that compounds with similar structures exhibit varying degrees of activity on cellular models related to cancer and neurodegenerative diseases.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reactivity can be influenced by substituents; for example, the chlorophenyl group can enhance electrophilic reactivity.

Relevant Data or Analyses

Characterization techniques confirm purity levels exceeding 95%, ensuring suitability for research applications.

Applications

Scientific Uses

This compound has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting Wnt-related pathways.
  2. Neuroscience Research: Investigating effects on neurotransmitter systems due to its structural similarity to known psychoactive agents.
  3. Cancer Research: Exploring its role in inhibiting tumor growth through Wnt pathway modulation.

Properties

CAS Number

847408-90-6

Product Name

8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione

Molecular Formula

C25H27ClN6O2

Molecular Weight

478.98

InChI

InChI=1S/C25H27ClN6O2/c1-29-23-22(24(33)28-25(29)34)32(11-10-18-6-3-2-4-7-18)21(27-23)17-30-12-14-31(15-13-30)20-9-5-8-19(26)16-20/h2-9,16H,10-15,17H2,1H3,(H,28,33,34)

InChI Key

DEWWZDHBLPFWGY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CCC5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.